An In-Depth Technical Guide to 1-(Phenylsulfonyl)piperidine-4-carboxylic acid (CAS: 122891-92-3)
An In-Depth Technical Guide to 1-(Phenylsulfonyl)piperidine-4-carboxylic acid (CAS: 122891-92-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of molecular architecture. The strategic selection of foundational scaffolds is paramount to the successful development of drug candidates with optimized efficacy, selectivity, and pharmacokinetic profiles. 1-(Phenylsulfonyl)piperidine-4-carboxylic acid, a seemingly unassuming molecule, represents a cornerstone in the synthesis of a diverse array of biologically active compounds. Its unique combination of a conformationally restricted piperidine ring, a metabolically robust phenylsulfonyl group, and a versatile carboxylic acid handle makes it a highly sought-after intermediate in the design of drugs targeting the central nervous system (CNS) and beyond. This guide aims to provide a comprehensive technical overview of this pivotal molecule, from its synthesis and characterization to its critical role in the development of next-generation therapeutics.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid is fundamental to its effective utilization in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 122891-92-3 | [1] |
| Molecular Formula | C₁₂H₁₅NO₄S | [1] |
| Molecular Weight | 269.32 g/mol | [1] |
| Appearance | Solid (form may vary) | [2] |
| Storage Conditions | Store at 0-8°C | [1] |
Spectroscopic Characterization
Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the phenylsulfonyl and piperidine moieties. The aromatic protons of the phenyl group would likely appear as multiplets in the downfield region (δ 7.5-8.0 ppm). The protons on the piperidine ring would show more complex splitting patterns in the aliphatic region (δ 1.5-4.0 ppm), with the protons adjacent to the nitrogen and the carboxyl group being the most deshielded. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a significantly downfield chemical shift (δ > 10 ppm).
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would display signals for the six carbons of the phenyl ring, with the carbon attached to the sulfonyl group being the most deshielded. The piperidine ring carbons would resonate in the aliphatic region, with the carbons adjacent to the nitrogen and the carboxyl group appearing at lower field. The carbonyl carbon of the carboxylic acid is expected to have a characteristic chemical shift in the range of 170-180 ppm.[3]
Expected FT-IR Spectral Data: The infrared spectrum would be characterized by strong absorptions corresponding to the sulfonyl group (S=O stretches) typically found in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹.[4] A broad O-H stretching band from the carboxylic acid would be prominent in the 3300-2500 cm⁻¹ region, and a strong C=O stretching vibration would be observed around 1700 cm⁻¹.[5]
Expected Mass Spectrometry Fragmentation: In mass spectrometry, the molecule would likely exhibit a molecular ion peak. Common fragmentation patterns for N-sulfonylpiperidines involve cleavage of the S-N bond and fragmentation of the piperidine ring. The loss of SO₂ (64 Da) is a characteristic fragmentation pathway for some aromatic sulfonamides.[6][7]
Synthesis and Reactivity
The synthesis of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid is typically achieved through the N-sulfonylation of piperidine-4-carboxylic acid.
Proposed Synthetic Protocol: N-Sulfonylation of Piperidine-4-carboxylic Acid
This protocol is based on established methods for the N-sulfonylation of secondary amines.
Materials and Reagents:
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Piperidine-4-carboxylic acid
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Benzenesulfonyl chloride
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A suitable base (e.g., triethylamine, sodium carbonate, or sodium hydroxide)
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An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)
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Hydrochloric acid (for acidification)
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Organic solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Step-by-Step Methodology:
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Dissolution: Dissolve piperidine-4-carboxylic acid in an appropriate solvent containing a slight excess of the chosen base. The base is crucial to neutralize the hydrochloric acid generated during the reaction.
-
Addition of Sulfonylating Agent: Slowly add a solution of benzenesulfonyl chloride in the same solvent to the reaction mixture, typically at a controlled temperature (e.g., 0°C to room temperature) to manage the exothermic nature of the reaction.
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Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.
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Work-up: Upon completion, quench the reaction with water. If a water-miscible organic solvent was used, remove it under reduced pressure.
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Acidification and Extraction: Acidify the aqueous solution with hydrochloric acid to protonate the carboxylic acid, causing the product to precipitate or become extractable into an organic solvent. Extract the product with a suitable organic solvent like ethyl acetate.
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Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system.
Caption: A conceptual pathway illustrating the use of the title compound in the synthesis of fentanyl analogs.
Scaffold for Novel CNS-Active Agents
Beyond opioid analgesics, the 1-sulfonylpiperidine moiety is a recognized pharmacophore in the design of various CNS-active agents. Research has shown that derivatives of 4-(phenylsulfonyl)piperidines can act as selective 5-HT₂A receptor antagonists, a class of drugs with potential applications in the treatment of various neurological and psychiatric disorders. [8]The carboxylic acid functionality of the title compound provides a convenient attachment point for the synthesis of libraries of such compounds for structure-activity relationship (SAR) studies.
Safety and Handling
GHS Hazard Classification (Predicted): Based on the GHS classifications of related compounds like 4-phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid, the following hazards may be anticipated: [9]
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Acute Toxicity, Oral (Category 4): Harmful if swallowed.
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Skin Irritation (Category 2): Causes skin irritation.
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Eye Irritation (Category 2A): Causes serious eye irritation.
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Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Recommended Handling Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
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Ingestion: Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.
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Inhalation: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [1] Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion: A Versatile Tool for Future Drug Discovery
1-(Phenylsulfonyl)piperidine-4-carboxylic acid stands as a testament to the power of well-designed molecular building blocks in the advancement of medicinal chemistry. Its robust chemical nature, coupled with the strategic placement of versatile functional groups, provides a reliable and adaptable platform for the synthesis of complex and biologically active molecules. For researchers and scientists in the field of drug development, a deep understanding of the properties, synthesis, and reactivity of this compound is not merely academic; it is a key that unlocks the potential to create novel therapeutics that can address unmet medical needs, particularly in the challenging arena of central nervous system disorders. As the quest for more effective and safer medicines continues, the strategic application of such pivotal intermediates will undoubtedly play an integral role in shaping the future of pharmacology.
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